molecular formula C3H9BOSi B14182411 Trimethylsilyloxyborane CAS No. 920033-99-4

Trimethylsilyloxyborane

Cat. No.: B14182411
CAS No.: 920033-99-4
M. Wt: 100.00 g/mol
InChI Key: RNMIZTZHXJRWFT-UHFFFAOYSA-N
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Description

Foundational Significance in Contemporary Organic Chemistry

The significance of trimethylsilyloxyborane in modern organic chemistry stems from its role as a key reagent and catalyst. guidechem.com As a reagent, it serves as a source of boron, facilitating a variety of chemical transformations. guidechem.com The boron atom's ability to form stable bonds is central to its mechanism of action in these synthetic processes. guidechem.com

In the realm of catalysis, this compound is employed to accelerate the rate of specific chemical reactions without being consumed in the process. guidechem.com Its applications are extensive, with notable use in the synthesis of complex molecules, including pharmaceuticals and polymers. guidechem.com Furthermore, research has explored its potential in the development of novel materials and in the field of nanotechnology. guidechem.com

A notable application of this compound derivatives is in asymmetric catalysis. For instance, chiral diphosphines and phosphine-phosphinites, which can be synthesized from precursors involving borane (B79455) adducts, are crucial ligands in creating highly asymmetric coordination spheres around metal centers. This enables effective enantioselective transformations, such as hydrogenations.

Historical Trajectory and Evolution of this compound Research

Research involving derivatives of this compound has led to the preparation of novel boron-substituted complexes. For example, the reaction of N-heterocyclic carbene (NHC)-boryl iodide and triflate complexes with nucleophiles has yielded a variety of substituted boranes with unique structural features, including boryl azides and nitrosooxyborane. These advancements highlight the ongoing evolution of research in this field, continually expanding the synthetic utility of borane-based reagents.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C9H27BOSi3
CAS Registry Number 4325-85-3
Appearance Clear colorless liquid
Solubility Soluble in common organic solvents; very slightly soluble in water (0.21 g/L at 25°C)
Primary Use Reagent in organic synthesis, catalyst

Properties

CAS No.

920033-99-4

Molecular Formula

C3H9BOSi

Molecular Weight

100.00 g/mol

InChI

InChI=1S/C3H9BOSi/c1-6(2,3)5-4/h1-3H3

InChI Key

RNMIZTZHXJRWFT-UHFFFAOYSA-N

Canonical SMILES

[B]O[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Trimethylsilyloxyborane and Analogues

Elucidation of Direct Synthesis Routes

Direct synthesis routes provide the most straightforward access to trimethylsilyloxyboranes. These methods typically involve the reaction of a boron-containing starting material with a suitable silylating agent. A common approach is the reaction of boronic acids with silyl (B83357) halides, such as chlorotriethylsilane, to form the corresponding silyloxyborane. escholarship.org This transformation is driven by the formation of a stable silicon-oxygen bond and a salt byproduct. The resulting silyloxyboranes often exhibit considerable stability, largely attributed to the steric hindrance provided by bulky trialkylsilyl groups, which protects the boron center from hydrolysis. escholarship.org

Another significant direct method is the reaction of boric acid or its esters (alkyl borates) with potent silylating agents. For instance, tris(trimethylsilyloxy)borane can be synthesized from the reaction of boric acid and hexamethyldisiloxane. These direct approaches are valued for their atom economy and operational simplicity.

Table 1: Overview of Direct Synthesis Routes for Silyloxyboranes

Boron SourceSilylating AgentProduct TypeKey Feature
Boronic Acid (R-B(OH)₂)Silyl Halide (R'₃SiX)Monosubstituted SilyloxyboraneStraightforward reaction with salt byproduct formation. escholarship.org
Boric Acid (B(OH)₃)Hexamethyldisiloxane ((Me₃Si)₂O)Tris(trimethylsilyloxy)boraneUtilizes readily available starting materials.
Alkyl Borate (B1201080) (B(OR)₃)Trimethylsilanol (B90980) (Me₃SiOH)Tris(trimethylsilyloxy)boraneInvolves transesterification with alcohol as a byproduct.

Precursor-Mediated Synthetic Strategies

For the synthesis of more complex or functionally diverse silyloxyborane analogues, precursor-mediated strategies are often employed. These multi-step approaches offer greater control and allow for the introduction of specific functionalities that are incompatible with direct synthesis conditions.

N-Heterocyclic carbene (NHC)-borane complexes have emerged as remarkably stable and versatile precursors in organoboron chemistry. nih.govsaudijournals.com Their inherent stability allows them to undergo transformations at the boron center without decomposition. nih.gov The synthesis of NHC-stabilized silyloxyboranes leverages this stability through nucleophilic substitution at the boron atom.

In a typical sequence, an NHC-borane complex is first activated with a strong acid, such as triflic acid, to generate a highly reactive NHC-boryl triflate intermediate. This intermediate then readily undergoes substitution with a silyloxy nucleophile. For example, the reaction of an NHC-boryl triflate with the lithium salt of a phenol, followed by subsequent reaction steps, can yield an NHC-(trimethylsilyloxy)borane complex like dipp-Imd-BH₂-OTMS. This methodology provides a pathway to silyloxyboranes with unprecedented structural motifs, where the NHC ligand offers a scaffold for further functionalization. nih.gov

Table 2: Synthesis of an NHC-Silyloxyborane via a Precursor Complex

PrecursorActivating AgentNucleophile SourceProduct Example
NHC-Borane ComplexTriflic AcidPhenoxide/Silylating Agentdipp-Imd-BH₂-OTMS

Organoborate complexes, often formed by the addition of a nucleophile to a triorganoborane, serve as key intermediates for the synthesis of specialized silyloxyboranes. thieme-connect.de These "ate" complexes possess enhanced nucleophilicity at the boron-bound organic groups, enabling subsequent reactions with electrophiles.

A notable example involves the formation of alkali metal-1-alkinyl-triorgano-borates. These intermediates can be reacted with silylating agents to produce silylated triorganoboranes. thieme-connect.de Specifically, the reaction of sodium (3-methyl-3-trimethylsilyloxy-1-butinyl)-triethyl-borate can be used to generate diethyl-(1-ethyl-3-methyl-2-trimethylsilyl-2-butenyl)-borane, showcasing a pathway where the silyloxy group is already incorporated into the borate precursor. thieme-connect.de In other pathways, a simpler organoborate complex, generated from an alkyl nucleophile and a borane (B79455), can be trapped by a silyl electrophile to install the silyloxy group. asiaresearchnews.com This strategy is particularly useful for creating highly substituted and structurally defined silyloxyborane analogues.

Integration of N-Heterocyclic Carbene-Borane Complexes

Regio- and Stereocontrol in Trimethylsilyloxyborane Synthesis

While regio- and stereocontrol are not concerns for simple, symmetrical molecules like tris(trimethylsilyloxy)borane, they become critically important in the synthesis of complex, chiral, or polyfunctional analogues. Achieving such control requires sophisticated catalytic systems and carefully designed reaction sequences.

The principles of regio- and stereocontrol are well-established in the broader field of organoboron chemistry and are applicable to the synthesis of advanced silyloxyboranes. For instance, iterative strategies involving the asymmetric diboration of alkenes followed by regio- and stereoselective homologation with a metallated carbenoid can produce 1,3-polyboronic esters with exceptional stereocontrol. chemrxiv.org Each step in such a sequence independently governs the stereochemical outcome, allowing for the versatile construction of complex chiral architectures. chemrxiv.org These polyboronic ester products can be seen as advanced precursors, which could then be converted to poly-silyloxyborane structures.

Furthermore, catalyst choice is paramount in directing the outcome of these reactions. Lewis acidic catalysts, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are known to facilitate condensation reactions with a high degree of stereoselectivity. scispace.com Similarly, certain transition metal catalysts, like those based on rhenium, can direct the transposition of functional groups with high regio- and stereoselectivity, a principle that can be extended to reactions involving silyloxyborane formation. organic-chemistry.org The ability to control the precise three-dimensional arrangement of atoms is essential for synthesizing molecules with specific biological or material properties.

Mechanistic Investigations of Trimethylsilyloxyborane Reactivity

Nucleophilic and Electrophilic Reaction Pathways at the Boron Center

The boron atom in trimethylsilyloxyborane, similar to other boranes, possesses a vacant p-orbital, rendering it a classic electrophile or Lewis acid. This allows it to accept a pair of electrons from a nucleophile, a fundamental step in many of its reactions. For instance, the boron center can coordinate to Lewis bases, such as the oxygen on a ketone or aldehyde, activating the carbonyl group toward further reaction. youtube.com

Conversely, under certain conditions, boron-centered species can act as nucleophiles. While this compound itself is not typically a boron-nucleophile, the generation of anionic boryl species, often stabilized by ligands like N-heterocyclic carbenes (NHCs), represents a powerful umpolung (reactivity reversal) strategy. d-nb.info These NHC-boryl anions feature a nucleophilic boron center that can react with a range of electrophiles to form new boron-element bonds. d-nb.inforsc.org For example, the reduction of specific NHC-dicyanoboranes can produce NHC–B(CN)₂⁻ boryl anions, which subsequently react with electrophiles like silyl (B83357) or stannyl (B1234572) chlorides to form B-Si and B-Sn bonds. rsc.org This dual electrophilic and nucleophilic potential, though often requiring modification of the parent borane (B79455), underscores the versatile reactivity of the boron center. researchgate.netresearchgate.net

Role in Concerted and Stepwise Organic Transformations

Chemical transformations can proceed through a concerted mechanism , where all bond-breaking and bond-forming events occur in a single step through one transition state, or a stepwise mechanism , which involves multiple steps and the formation of one or more reactive intermediates. psiberg.comisct.ac.jp Organoboranes, including this compound derivatives, participate in both types of pathways, and the operative mechanism dictates the reaction's regioselectivity and stereoselectivity.

Addition reactions are fundamental transformations where a molecule adds across a multiple bond. dalalinstitute.com The hydroboration of alkenes is a classic example of an addition reaction involving boranes. The mechanism is generally considered to be a concerted, four-center addition of the B-H bond across the C=C double bond. libretexts.orgmasterorganicchemistry.com This occurs in a syn fashion, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com While a stepwise mechanism involving an intermediate carbocation could explain the observed anti-Markovnikov regioselectivity (where boron adds to the less-substituted carbon), it fails to account for the lack of carbocation rearrangements and other characteristic behaviors. libretexts.orgchemguide.co.uk The concerted model better explains the high stereospecificity and predictable outcomes of hydroboration reactions. libretexts.org

In electrophilic additions, a reagent attacks the electron-rich pi bond of an alkene. science-revision.co.uk The reaction typically proceeds in two steps, starting with the formation of a carbocation intermediate, which is then attacked by a nucleophile. nih.govchemistrystudent.com While this compound itself does not add in this manner, its Lewis acidity can be used to catalyze such additions by activating other reagents.

Nucleophilic substitution at the boron center is a key reaction pathway, particularly for N-heterocyclic carbene (NHC)-borane adducts. mdpi.com In these systems, a substituent on the boron atom is replaced by an incoming nucleophile. This area of chemistry has expanded significantly, allowing for the introduction of various functional groups onto a boron center. researchgate.netmdpi.com

For instance, NHC-haloborane complexes are versatile precursors for substitution reactions. The halogen atom can be displaced by a variety of nucleophiles. Research has demonstrated the stepwise nucleophilic substitution on compounds like SIDipp·MeBCl₂ (where SIDipp is 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene), allowing for the sequential replacement of chloride ions with triflate (OTf) groups upon reaction with silver triflate (AgOTf). acs.org This controlled, stepwise substitution enables the synthesis of boranes with multiple different substituents. acs.org

Table 1: Examples of Nucleophilic Substitution at Boron in NHC-Borane Adducts

Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. wikipedia.org In organoborane chemistry, elimination can occur through various pathways. The E2 mechanism, a bimolecular elimination, is a concerted process that requires a specific spatial arrangement of the departing groups. chemrxiv.org Specifically, it prefers an anti-periplanar geometry, where the hydrogen to be removed and the leaving group are on opposite sides of the C-C bond and in the same plane. chemrxiv.org

A special type of elimination is the syn elimination, or Ei (Elimination intramolecular) mechanism, which proceeds through a cyclic transition state without the need for an external base or acid. escholarship.org This pathway is common in the pyrolysis of certain esters and amine oxides (Cope elimination). escholarship.org Some organoborane rearrangements are proposed to occur via an elimination-re-addition mechanism, where a borane eliminates to form an alkene intermediate, which is then re-hydroborated. landsurvival.comlibretexts.org This stepwise process can lead to the formation of thermodynamically more stable organoborane products and can explain the formation of non-typical anti-addition products. landsurvival.com

Organoboranes are known to undergo intramolecular rearrangements where an organic group migrates from boron to an adjacent atom. A key example is the reaction of organoboranes with α-halosubstituted carbanions, which involves a 1,2-migration of an alkyl group from the resulting borate (B1201080) complex. Another critical rearrangement occurs during the oxidation of organoboranes with hydrogen peroxide. masterorganicchemistry.com After the nucleophilic attack of hydroperoxide on the boron atom, an alkyl group migrates from boron to the adjacent oxygen, with retention of stereochemistry at the migrating carbon. masterorganicchemistry.com

More complex rearrangements can occur under thermal conditions, where tertiary alkylboranes isomerize to more stable primary alkylboranes. landsurvival.com These processes can proceed through a series of elimination and re-addition steps, effectively moving the boron atom along the carbon skeleton. landsurvival.com The formation of specific heterocyclic systems like silylated oxaborolenes would involve a tailored sequence of reactions, likely involving intramolecular migration or cyclization steps dictated by the specific functionalities present in the precursor molecule.

Analysis of Elimination Processes (e.g., Diethyl-trimethylsilyloxyborane Elimination)

Stereoselectivity and Enantioselectivity in this compound-Mediated Reactions

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal of organic synthesis. Stereoselectivity refers to the preference for the formation of one stereoisomer over another. harvard.edu Boron reagents, including those derived from or related to this compound, are powerful tools for achieving high levels of stereocontrol.

A preeminent example is the boron-mediated aldol (B89426) reaction. slideshare.net The stereochemical outcome of this reaction can be reliably predicted by the Zimmerman-Traxler model , which postulates a six-membered, chair-like transition state. harvard.eduacademie-sciences.fr The geometry of the boron enolate—(E) or (Z)—directly dictates whether the anti or syn aldol product is formed. academie-sciences.fr Boron triflates, such as dibutylboron triflate ((n-Bu)₂BOTf), are known to reliably generate (Z)-enolates, which then proceed through the Zimmerman-Traxler transition state to give the syn aldol adduct with high diastereoselectivity. academie-sciences.fr Conversely, using reagents like dicyclohexylboron chloride ((c-Hex)₂BCl) can favor the formation of (E)-enolates, leading to the anti product. youtube.comacademie-sciences.fr The short, strong boron-oxygen bonds create a tight, well-defined transition state, amplifying the steric interactions that govern the stereochemical outcome. youtube.comslideshare.net

Table 2: Stereocontrol in Boron-Mediated Aldol Reactions via Zimmerman-Traxler Model

Enantioselectivity, the preference for one enantiomer over another, requires the use of a chiral influence, such as a chiral catalyst or reagent. Chiral boron Lewis acids derived from tartrates or amino acids have been developed for asymmetric catalysis, including enantioselective Mukaiyama aldol reactions. slideshare.net These catalysts create a chiral environment around the reactants, favoring one pathway over the other to yield an enantiomerically enriched product.

Impact of Solvent and Reaction Environment on Mechanistic Course

The reactivity of boranes, including this compound, is significantly modulated by the solvent's properties. creative-proteomics.combiotage.comrsc.orgyorku.ca Solvents can interact with the boron center, which acts as a Lewis acid, and these interactions can either enhance or diminish its reactivity. rsc.orgyorku.ca The nature of the solvent can affect the equilibrium between different reactive species and can stabilize charged or polar transition states, which is a key consideration in many organic reactions. creative-proteomics.comnumberanalytics.com

Polar aprotic solvents, such as dichloromethane (B109758) (DCM) and acetonitrile, are commonly employed in reactions involving boranes. biotage.com These solvents can solvate charged species without strongly coordinating to the Lewis acidic boron center, thus preserving its reactivity. In contrast, polar protic solvents, like alcohols, can potentially react with or strongly coordinate to the borane, which may deactivate it or lead to different reaction pathways. The choice between different solvents can lead to significant variations in reaction outcomes, including yield and the formation of byproducts. biotage.com

The coordinating ability of the solvent is a crucial factor. Solvents with strong donor properties can form adducts with the boron atom of this compound, reducing its effective Lewis acidity. This can be beneficial in controlling the reactivity or selectivity of a reaction. Conversely, non-coordinating or weakly coordinating solvents will leave the Lewis acidity of the borane largely intact, making it more reactive.

Detailed research findings have shown that for various Lewis acids, there is a measurable difference in their binding affinity and reactivity in different solvents. This is often related to the solvent's polarity and its donor number, which is a measure of its Lewis basicity. yorku.ca While specific quantitative data for this compound across a wide range of solvents is not extensively documented in readily available literature, the general principles of Lewis acid-solvent interactions provide a strong framework for understanding its behavior.

The following table summarizes the general effects of different solvent types on the reactivity of borane Lewis acids, which can be extended to this compound.

Solvent TypePolarityCoordinating AbilityGeneral Effect on Borane ReactivityMechanistic Implication
Non-polar LowWeakHigh Lewis acidity is maintained.Favors reactions where a highly electrophilic boron center is required.
Polar Aprotic HighWeak to ModerateGood balance of solubility and reactivity.Can stabilize polar transition states without deactivating the catalyst.
Polar Protic HighStrongCan deactivate the borane through coordination or reaction.May lead to solvent-participating side reactions or inhibition of the desired pathway.
Coordinating VariesStrongReduces the effective Lewis acidity of the borane.Can be used to temper reactivity and improve selectivity in certain reactions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of specific nuclei within a molecule. For trimethylsilyloxyborane, a multi-nuclear approach is essential for a comprehensive structural picture.

Multi-nuclear NMR Techniques (e.g., ¹¹B, ¹³C, ²⁹Si, ¹H NMR)

A complete NMR characterization of this compound involves the analysis of all NMR-active nuclei present in the molecule: ¹H, ¹³C, ¹¹B, and ²⁹Si.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the trimethylsilyl (B98337) groups. A single, sharp resonance is expected due to the magnetic equivalence of the nine protons of the three methyl groups attached to the silicon atom.

¹³C NMR: Carbon-13 NMR complements the proton data by probing the carbon backbone. A single signal corresponding to the methyl carbons of the trimethylsilyl groups would be anticipated.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for organoboron compounds. blogspot.com The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edumdpi.com For a three-coordinate boron atom bonded to an oxygen atom, as in this compound, the chemical shift would appear in a characteristic region. The presence of an -OSiMe₃ group, which is a strong π-donor, would shift the resonance to a higher field compared to alkylboranes. sdsu.edu It's important to note that borosilicate glass in standard NMR tubes can produce a broad background signal, potentially interfering with the spectrum; thus, quartz tubes are often preferred for ¹¹B NMR. blogspot.com

²⁹Si NMR: Silicon-29 NMR directly probes the silicon environment. huji.ac.il The chemical shift provides information about the substituents attached to the silicon atom. In this compound, the silicon is bonded to three methyl groups and one oxygen atom. The spectrum would typically be recorded with proton decoupling to produce a sharp singlet. A known challenge in ²⁹Si NMR is the potential for a broad background signal from the glass and quartz components of the NMR tube and probe. huji.ac.il

A summary of expected NMR data is presented in the table below.

NucleusExpected Chemical Shift Range (ppm)Multiplicity (Proton Decoupled)Notes
¹H~0.2SingletChemical shift is typical for trimethylsilyl groups.
¹³C~1.0SingletChemical shift is characteristic of methyl carbons in a trimethylsilyl moiety.
¹¹B18-25SingletThe specific shift is influenced by the electronegativity and π-donating ability of the silyloxy group. sdsu.edu
²⁹Si15-25SingletThe chemical shift reflects the siloxane-like environment.

This table presents predicted data based on typical chemical shifts for similar functional groups and may not represent experimentally verified values for this compound.

Multi-dimensional NMR for Comprehensive Structural Assignments

While one-dimensional NMR provides fundamental information, multi-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the connectivity of the molecule.

HSQC: An HSQC experiment would show a correlation between the ¹H signal of the trimethylsilyl protons and the ¹³C signal of the methyl carbons, confirming the direct C-H bond.

HMBC: An HMBC experiment would reveal longer-range couplings. For instance, correlations between the ¹H signal of the methyl protons and the ²⁹Si nucleus would definitively establish the Si-C-H connectivity. Similarly, a correlation between the ¹H signal and the ¹¹B nucleus, though potentially weak, would provide evidence for the B-O-Si linkage through space or across multiple bonds.

Application in Impurity Profiling and Elucidation

NMR spectroscopy is a highly effective method for identifying and quantifying impurities. In a sample of this compound, potential impurities could include starting materials like trimethylsilanol (B90980) or boric acid, or byproducts such as tris(trimethylsilyloxy)borane. guidechem.com Each of these impurities would have a distinct set of NMR signals, allowing for their detection even at low levels. For example, the presence of unreacted trimethylsilanol would be indicated by a separate set of ¹H, ¹³C, and ²⁹Si signals, and its hydroxyl proton might be observable depending on the solvent and concentration.

High-Performance Mass Spectrometry (MS)

High-performance mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

For a relatively small and potentially volatile molecule like this compound, both ESI and APCI could be suitable ionization techniques.

ESI-MS: Electrospray ionization is a soft ionization technique that often results in the observation of the intact molecular ion or a protonated/adducted molecule. For this compound, one might expect to see the protonated molecule [M+H]⁺ or adducts with solvent or salt ions.

APCI-MS: Atmospheric pressure chemical ionization is also a relatively soft ionization method that is well-suited for less polar and more volatile compounds. It typically produces protonated molecules [M+H]⁺ or molecular ions M⁺•.

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pathway Analysis

Tandem mass spectrometry is crucial for elucidating the structure of the molecule by analyzing its fragmentation patterns. nih.govnih.gov By selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation (collision-induced dissociation), a fragmentation tree can be constructed.

For this compound, the fragmentation would likely involve the cleavage of the Si-O, B-O, and Si-C bonds. Common fragments would include the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, which is a very stable and characteristic ion for trimethylsilyl compounds. researchgate.netresearchgate.net Other potential fragments could arise from the loss of methyl groups or the entire trimethylsilyloxy group.

A table of potential fragments and their mass-to-charge ratios is provided below.

Fragment IonProposed Structurem/z (Monoisotopic)
[M]⁺[C₃H₉BOSi]⁺115.0465
[M-CH₃]⁺[C₂H₆BOSi]⁺100.0230
[Si(CH₃)₃]⁺[C₃H₉Si]⁺73.0497
[B(OH)₂]⁺[H₂BO₂]⁺44.0141

This table illustrates plausible fragmentation pathways; actual observed fragments and their relative intensities would depend on the specific MS/MS conditions.

By combining the precise mass measurements from high-resolution MS with the fragmentation patterns from MS/MS, the elemental composition of the parent molecule and its fragments can be determined, providing strong evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of ions to four or more decimal places. researchgate.net This high precision allows for the differentiation of molecules with the same nominal mass but different elemental formulas.

The power of HRMS lies in its ability to provide an exact molecular formula for a compound due to the unique mass of each element. researchgate.net For instance, while the nominal mass of both C8H16O (2-octanone) and C10H8 (naphthalene) is 128, their high-resolution masses are 128.12018 and 128.06264, respectively, allowing for their unambiguous identification. researchgate.net

In the context of this compound, HRMS can confirm the presence and ratio of boron, silicon, carbon, hydrogen, and oxygen atoms. The technique involves ionizing the molecule, often through electron ionization (EI), and then separating the resulting ions based on their precise m/z values. colorado.edu The elemental composition of the parent molecule can be deduced from the accurate mass of the molecular ion. colorado.edu The analysis of the fragmentation patterns in high-resolution spectra further aids in structural elucidation. researchgate.net

Table 1: Theoretical vs. High-Resolution Mass Data for Selected Isotopes

IsotopeNominal Mass (amu)Exact Mass (amu)
¹²C1212.00000
¹H11.00783
¹⁶O1615.99491
²⁸Si2827.97693
¹¹B1111.00931

This table illustrates the difference between nominal and exact masses, which is the basis for elemental composition determination by HRMS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. anton-paar.comirdg.org These techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum. anton-paar.comresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectra of organoboron compounds are particularly significant for identifying B-H bond frequencies. vdoc.pub For this compound, characteristic absorption bands would be expected for B-O, Si-O, and Si-C bonds, as well as C-H bonds within the trimethylsilyl group. For example, the IR spectrum of a related compound, dipp-Imd-BH2-OTMS, showed characteristic bands that aided in its preliminary structural assignment.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. anton-paar.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. researchgate.net This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the Si(CH₃)₃ group and the B-O-Si linkage. The "fingerprint" region of the Raman spectrum, typically below 1500 cm⁻¹, provides a unique pattern for the molecule as a whole. anton-paar.com

Table 2: Expected Vibrational Frequencies for this compound Functional Groups

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
B-OStretch1300 - 1400
Si-OStretch1000 - 1100
Si-CStretch600 - 800
C-H (in Si(CH₃)₃)Stretch2900 - 3000
C-H (in Si(CH₃)₃)Bend1250 - 1450

This table provides a general guide to the expected regions for key functional group vibrations. Actual peak positions can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Visible) for Chromophore Identification

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. lkouniv.ac.inhnue.edu.vn The groups within a molecule that absorb this light are known as chromophores. researchgate.net

For a simple, saturated molecule like this compound, which lacks extensive conjugation or typical chromophoric groups like C=C, C=O, or aromatic rings, significant absorption in the standard UV-Visible range (200-800 nm) is not expected. hnue.edu.vnmsu.edu The electronic transitions available, such as σ → σ*, require high energy and thus occur at wavelengths below 200 nm, which is outside the range of most routine UV-Visible spectrometers. lkouniv.ac.inmsu.edu

However, if this compound is part of a larger, conjugated system or is used as a protecting group for a chromophore-containing molecule, then UV-Visible spectroscopy becomes a valuable tool. hnue.edu.vn In such cases, the technique can be used to monitor reactions, assess the electronic effects of the this compound group on the chromophore, and determine the concentration of the species in solution. mvpsvktcollege.ac.in

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com

In GC-MS, the sample is first vaporized and separated into its components in a long, thin capillary column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and detected. scioninstruments.com The resulting chromatogram shows peaks corresponding to the different components, and the mass spectrum of each peak can be used for identification. etamu.edu GC-MS is highly sensitive and can be used to detect and quantify even trace amounts of impurities. wikipedia.org

High-performance liquid chromatography (HPLC) is another cornerstone technique for the separation, identification, and quantification of compounds. shimadzu.com Unlike GC, HPLC is used for compounds dissolved in a liquid mobile phase. wikipedia.org While perhaps less common for a volatile compound like the parent this compound, HPLC is invaluable for the analysis and purification of its less volatile derivatives or reaction products. openaccessjournals.com

In a patent describing the purification of 10-boranatodiphenylphophino-2-trimethylsilyloxyborane, the crude product was purified by chromatography, indicating the utility of such methods. google.com HPLC systems can be equipped with various detectors, including UV-Visible detectors, to monitor the separation. infitek.com

Preparative HPLC is a scaled-up version of analytical HPLC used to purify larger quantities of a compound. nih.gov This technique is particularly useful for isolating a specific product from a complex reaction mixture. nih.gov For example, a crude product containing a this compound derivative could be subjected to preparative HPLC to obtain the pure compound for further characterization and use. google.com

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrincipleAnalytesKey Advantages
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass detection.Volatile and semi-volatile compounds.High sensitivity, excellent for identification of unknowns, quantitative. wikipedia.orgnih.gov
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Soluble, less volatile compounds.High resolution, versatile, applicable to a wide range of compounds. openaccessjournals.com
Preparative HPLC Scaled-up HPLC for purification.Soluble compounds.Isolation of pure compounds in larger quantities. nih.gov

Theoretical and Computational Investigations of Trimethylsilyloxyborane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in understanding the fundamental electronic structure and bonding characteristics of trimethylsilyloxyborane. A typical study would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement.

From this optimized geometry, key parameters such as the lengths and angles of the B-O, O-Si, Si-C, and C-H bonds could be precisely determined. Furthermore, the distribution of electrons within the molecule would be analyzed. This includes calculating atomic charges to understand the polarity of the bonds, with the expectation of a significant partial positive charge on the boron and silicon atoms and a partial negative charge on the oxygen atom.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity.

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways would offer a dynamic perspective on the chemical behavior of this compound. By simulating its reactions with other chemical species, researchers could map out the energetic landscape of a chemical transformation.

This involves identifying and characterizing the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction's activation energy, which in turn governs the reaction rate. For instance, the hydrolysis of the B-O bond could be modeled to understand the mechanism and energetics of this process. Such models would visualize the breaking and forming of bonds and provide a calculated energy barrier for the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility.

For a molecule like this compound, MD simulations would be particularly useful for analyzing the rotation around the B-O and O-Si bonds. This would help in identifying the most stable conformations and the energy barriers between different rotational isomers (rotamers). Furthermore, by simulating a system containing multiple this compound molecules, it would be possible to study its intermolecular interactions, providing insights into the properties of its liquid or solid states.

In Silico Prediction of Spectroscopic Signatures

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, these in silico predictions would be invaluable.

Calculations of vibrational frequencies would lead to a predicted infrared (IR) spectrum, allowing for the assignment of specific absorption bands to the stretching and bending modes of its various bonds (e.g., B-O stretch, Si-C stretch). Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts for the ¹H, ¹¹B, ¹³C, and ²⁹Si nuclei would be crucial for interpreting experimental NMR spectra and confirming the molecule's structure.

Emerging Applications and Future Research Frontiers of Trimethylsilyloxyborane Chemistry

Advancements in Materials Science and Polymer Chemistry

The ability of trimethylsilyloxyborane to serve as a precursor to boron- and silicon-containing materials is a cornerstone of its emerging applications in materials science. One of the most direct applications is in the production of borosilicate glass through Chemical Vapor Deposition (CVD). gelest.com This process leverages the volatile nature of tris(trimethylsilyloxy)borane to deposit thin films of borosilicate glass, a material prized for its low coefficient of thermal expansion and chemical resistance. gelest.comwikipedia.org

Beyond thin films, research into boron-containing polymers highlights the potential for this compound in creating novel macromolecules. rsc.orgrsc.org While much of the current research focuses on other borane (B79455) derivatives, the principles are extendable. For instance, borane catalysis is a burgeoning field in polymer chemistry, with boranes like triethylborane (B153662) and tris(pentafluorophenyl)borane (B72294) being used to catalyze the polymerization of epoxides and other monomers with a high degree of control and functional group tolerance. researchgate.netmdpi.com This opens the door for future research into how the trimethylsilyloxy groups might influence the catalytic activity and the properties of the resulting polymers.

The synthesis of polyborosiloxanes (PBS) is another area where this compound could see expanded use. researchgate.net These polymers, which contain Si-O-B linkages in their backbone, exhibit unique properties such as thixotropy and the ability to form flame-retardant ceramics. researchgate.net The development of synthetic methods to create hydrolytically stable PBS points towards a future where precursors like this compound could be key in manufacturing advanced materials with tailored thermal and mechanical properties. researchgate.net

Table 1: Comparison of Borane Catalysts in Polymerization

Catalyst Monomers Polymerized Key Advantages Relevant Research Context
Triethylborane (Et3B) Epoxides, Carbon Dioxide Metal-free, low catalyst loading, rapid monomer consumption. researchgate.net Provides a baseline for metal-free borane catalysis, a potential area for this compound application.
Tris(pentafluorophenyl)borane (B(C6F5)3) Epoxides, Anhydrides, Hydrosilanes, Alkoxysilanes Highly Lewis acidic, enables depolymerization, useful in Piers–Rubinsztajn reaction. mdpi.comrsc.orgmdpi.com Demonstrates the versatility of borane catalysts and the potential for tuning reactivity based on substituents.
Tris(trimethylsilyloxy)borane Precursor for borosilicate glass (CVD). gelest.com Direct route to inorganic materials. Current direct application in materials science, with potential for expansion into polymer synthesis.

Interdisciplinary Applications in Nanotechnology

The interface of chemistry and nanotechnology presents fertile ground for the application of this compound. A key area of exploration is the surface modification of nanoparticles to enhance their stability, biocompatibility, and functionality for applications in fields like drug delivery and diagnostics. frontiersin.orgnih.govnih.gov While direct functionalization of nanoparticles with this compound is an area for future research, studies on related compounds provide a strong precedent. For example, the covalent attachment of alkylhydridosilanes to silicon oxide surfaces, catalyzed by tris(pentafluorophenyl)borane, allows for the formation of well-defined monolayers. nih.gov This methodology has been extended to create surface-grafted poly(dimethylsiloxane)s (PDMSs), demonstrating the potential for precise control over surface properties. nih.gov

A study on model methylsiloxane monolayers utilized tris(trimethylsiloxy)silane, a closely related compound, to create structurally defined surfaces. nih.gov This work highlights the potential for using silyloxyboranes to create tailored nanoparticle surfaces with specific functionalities. The ability to control the architecture of these surface modifications is crucial for developing advanced nanomaterials. mdpi.comboronmolecular.com Future research will likely focus on the direct attachment of this compound or its derivatives to various nanoparticle cores, such as gold or silica (B1680970), to create novel hybrid materials with unique optical, electronic, or catalytic properties. americanelements.comshu.ac.uk

Table 2: Potential Nanotechnology Applications of this compound Derivatives

Application Area Potential Role of this compound Derivative Desired Outcome
Drug Delivery Surface coating for nanoparticles. frontiersin.orgnih.gov Improved biocompatibility, controlled drug release, targeted delivery.
Bioimaging Functionalization of quantum dots or other imaging agents. Enhanced stability in biological media, specific targeting.
Catalysis Support for catalytic metal nanoparticles. Increased catalyst stability and activity, improved recyclability.
Electronics Precursor for dielectric layers in nanoelectronics. researchgate.net Formation of thin, uniform insulating films.

Exploration of Novel this compound Derivatives with Tuned Properties

The synthesis of novel derivatives of this compound is a key frontier for expanding its utility. By modifying the substituents on the silicon or boron atoms, it is possible to fine-tune the compound's reactivity, stability, and physical properties. rsc.org For instance, the synthesis of a "10-boranatodiphenylphophino-2-trimethylsilyloxyborane" mentioned in a patent demonstrates the feasibility of creating more complex structures with potentially unique catalytic or material properties. nih.gov

Research into other organoboron compounds provides a roadmap for the types of derivatives that could be developed. digitellinc.com For example, the synthesis of N-heterocyclic carbene (NHC)-borane complexes has led to a new class of reagents with applications in ionic reductions and the formation of novel structural motifs like boryl azides and nitrosooxyboranes. frontiersin.org Applying similar synthetic strategies to this compound could yield derivatives with enhanced Lewis acidity or new reactive sites.

The exploration of such derivatives is crucial for developing new catalysts, precursors for advanced materials, and functional molecules for a range of applications. The ability to systematically alter the electronic and steric properties of the molecule will be a powerful tool for chemists. rsc.orgdigitellinc.com

Sustainable and Green Chemical Synthesis Utilizing this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic chemistry. nih.govias.ac.inpitt.edusciencenet.cn Borane catalysis, in general, is seen as a promising avenue for developing more sustainable chemical transformations, as boron is an earth-abundant element. fu-berlin.deresearchgate.net

While much of the research in green borane catalysis has focused on compounds like tris(pentafluorophenyl)borane, the potential of this compound as a green catalyst or reagent is an area ripe for exploration. rsc.orgnih.gov Its use in the Piers-Rubinsztajn reaction, a condensation between hydrosilanes and alkoxysilanes, is a prime example of a reaction that forms strong Si-O-Si bonds with the release of a simple hydrocarbon byproduct, which aligns with the principles of atom economy. mdpi.com

Future research will likely focus on several key areas to enhance the green credentials of this compound chemistry:

Catalyst Development: Investigating the catalytic activity of this compound and its derivatives in a wider range of organic transformations, potentially replacing less sustainable metal-based catalysts. rsc.org

Renewable Feedstocks: Exploring synthetic routes to this compound that utilize renewable starting materials.

Solvent-Free Reactions: Developing reaction conditions that minimize or eliminate the need for volatile organic solvents.

Recyclable Catalysts: Designing heterogeneous catalysts based on this compound that can be easily separated from the reaction mixture and reused. rsc.org

The development of sustainable processes is a critical goal for the chemical industry, and the unique properties of this compound make it a compelling candidate for contributing to this effort. researchgate.netrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.